CysLT1 Receptor Binding Affinity: SR2640 vs. Montelukast and Zafirlukast
SR2640 binds to the human CysLT1 receptor with a Ki of 2 nM . This affinity is lower than that of the clinically used antagonists montelukast (Ki = 0.18 nM for guinea pig lung) and zafirlukast (Ki = 0.73 nM in human U937 cells) [1]. While SR2640 is a potent antagonist, its affinity is approximately 10-fold lower than montelukast, indicating a distinct pharmacological window for experimental applications.
| Evidence Dimension | Binding Affinity (Ki) for CysLT1 Receptor |
|---|---|
| Target Compound Data | Ki = 2 nM (human CysLT1) |
| Comparator Or Baseline | Montelukast: Ki = 0.18 nM (guinea pig lung); Zafirlukast: Ki = 0.73 nM (human U937 cells) |
| Quantified Difference | SR2640 is ~10-fold less potent than montelukast and ~2.7-fold less potent than zafirlukast. |
| Conditions | Radioligand binding assays using [3H]LTD4 displacement. |
Why This Matters
This lower affinity allows SR2640 to be used as a less potent tool compound to study partial receptor occupancy effects, which may be masked by high-affinity antagonists like montelukast.
- [1] In addition to the blockade of airway smooth muscle. mk2206.com. Affinity of Zafirlukast (Ki=0.73 nM) in human U937 cells. View Source
